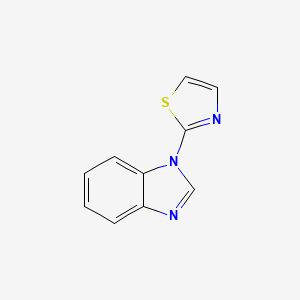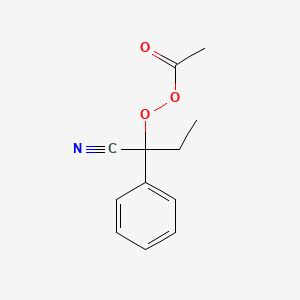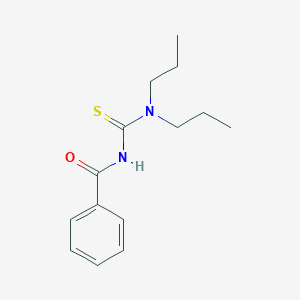
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide typically involves the formation of the imidazole ring followed by the attachment of the octadecylprop-2-enamide group. One common method for synthesizing imidazole derivatives involves the reaction of glyoxal and ammonia, which forms the imidazole ring . The octadecylprop-2-enamide group can be introduced through a series of reactions involving the appropriate alkylation and amidation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the double bonds or the imidazole ring itself.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Wissenschaftliche Forschungsanwendungen
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a bioactive molecule, interacting with biological targets such as enzymes or receptors.
Medicine: It could be explored for its therapeutic potential, including antimicrobial, antifungal, or anticancer activities.
Wirkmechanismus
The mechanism of action of 3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, potentially inhibiting or modulating their activity. The long alkyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-imidazole: A simpler imidazole derivative with broad applications in chemistry and biology.
2-(1H-imidazol-1-yl)ethanol: An imidazole derivative with a hydroxyl group, used in various chemical syntheses.
4-methyl-1H-imidazole: A methyl-substituted imidazole with distinct chemical properties.
Uniqueness
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide is unique due to its long alkyl chain, which imparts specific physical and chemical properties. This structural feature may enhance its solubility in non-polar solvents and its ability to interact with lipid membranes, distinguishing it from other imidazole derivatives.
Eigenschaften
CAS-Nummer |
58864-60-1 |
|---|---|
Molekularformel |
C24H43N3O |
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide |
InChI |
InChI=1S/C24H43N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-24(28)19-18-23-21-25-22-27-23/h18-19,21-22H,2-17,20H2,1H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
NBWDLMHVRQAJFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C=CC1=CN=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)








![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)


